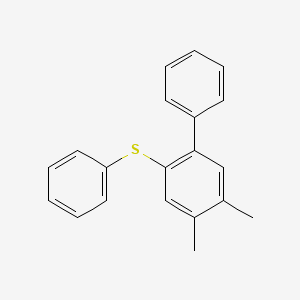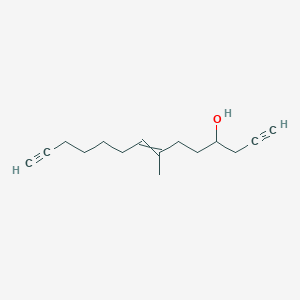
7-Methyltetradec-7-ene-1,13-diyn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-Metiltetradec-7-en-1,13-diino-4-ol es un compuesto químico con la fórmula molecular C15H22O. Se caracteriza por la presencia de un grupo metilo, un doble enlace y dos triples enlaces dentro de su cadena de carbono, junto con un grupo hidroxilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 7-Metiltetradec-7-en-1,13-diino-4-ol generalmente involucra reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Material de partida: La síntesis comienza con un precursor de alquino adecuado.
Formación de triples enlaces: El precursor se somete a una serie de reacciones para introducir los triples enlaces en las posiciones deseadas.
Introducción del grupo metilo: Se realiza una reacción de metilación para agregar el grupo metilo en la posición 7.
Formación del doble enlace: El doble enlace se introduce a través de una reacción de eliminación.
Adición del grupo hidroxilo: Finalmente, el grupo hidroxilo se agrega a través de una reacción de hidroxilación.
Métodos de producción industrial
La producción industrial del 7-Metiltetradec-7-en-1,13-diino-4-ol puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción controladas para garantizar una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-Metiltetradec-7-en-1,13-diino-4-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: Los triples enlaces se pueden reducir a dobles o simples enlaces.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: El gas hidrógeno (H2) con un catalizador de paladio (Pd/C) se utiliza a menudo para reacciones de reducción.
Sustitución: Reactivos como el cloruro de tionilo (SOCl2) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Cetonas o aldehídos.
Reducción: Alquenos o alcanos.
Sustitución: Varios derivados sustituidos dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
El 7-Metiltetradec-7-en-1,13-diino-4-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 7-Metiltetradec-7-en-1,13-diino-4-ol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
7-Metiltetradec-7-en-1,13-diino-4-ona: Estructura similar pero con un grupo cetona en lugar de un grupo hidroxilo.
7-Metiltetradec-7-en-1,13-diino-4-amina: Estructura similar pero con un grupo amina en lugar de un grupo hidroxilo.
Unicidad
El 7-Metiltetradec-7-en-1,13-diino-4-ol es único debido a su combinación específica de grupos funcionales y la presencia de enlaces dobles y triples. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Número CAS |
650636-87-6 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
7-methyltetradec-7-en-1,13-diyn-4-ol |
InChI |
InChI=1S/C15H22O/c1-4-6-7-8-9-11-14(3)12-13-15(16)10-5-2/h1-2,11,15-16H,6-10,12-13H2,3H3 |
Clave InChI |
KSDQWYAZWXMOAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCCC#C)CCC(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
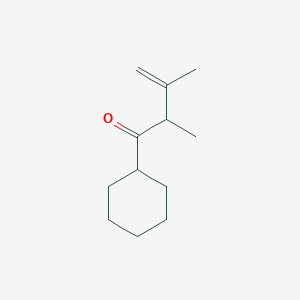

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
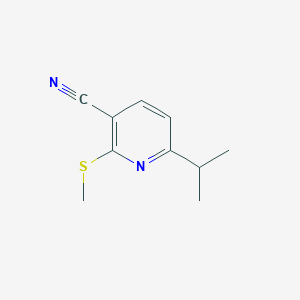
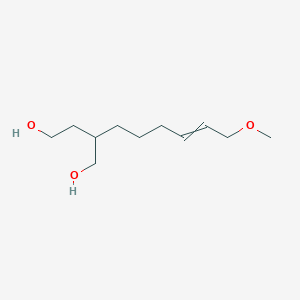
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
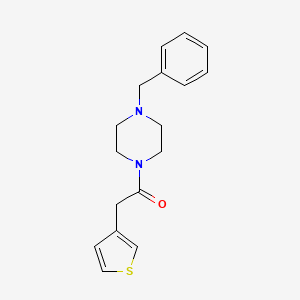
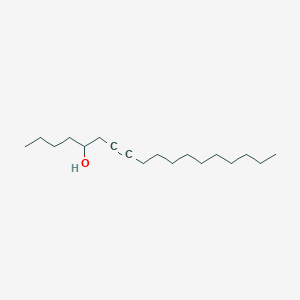
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
